![molecular formula C14H9N4O5- B1200056 Dantrolene(1-)](/img/structure/B1200056.png)
Dantrolene(1-)
Overview
Description
Dantrolene(1-) is the organic anion resulting from the removal of a proton from the hydrogen-bearing nitrogen atom of dantrolene. It is a conjugate base of a dantrolene.
Scientific Research Applications
Interaction with Sarcoplasmic Reticulum and Ryanodine Receptors
Dantrolene acts intracellularly as a skeletal muscle relaxant, inhibiting calcium release from the sarcoplasmic reticulum, which is crucial in excitation-contraction coupling. Its binding sites have been identified in porcine skeletal muscle sarcoplasmic reticulum, suggesting an interaction with the ryanodine receptor, the primary calcium release channel (Parness & Palnitkar, 1995). Furthermore, dantrolene binds specifically to a domain within RyR2, suggesting its role in correcting defective interdomain interactions in failing hearts (Kobayashi et al., 2009).
Treatment of Malignant Hyperthermia
Dantrolene is the primary treatment for malignant hyperthermia, a genetic sensitivity to anesthetics resulting in excessive intracellular calcium release. It suppresses calcium release from the sarcoplasmic reticulum in skeletal muscle, highlighting its application in treating this condition (Harrison, 1975).
Potential Neuroprotective Agent
Dantrolene has been reviewed as a potential neuroprotective agent. Its inhibition of the ryanodine receptor may be beneficial in managing conditions requiring neuroprotection in intensive care units (Muehlschlegel & Sims, 2009).
Influence on Cardiac Function
Studies have explored dantrolene's potential in improving cardiac function by stabilizing the ryanodine receptor and inhibiting spontaneous calcium leaks in failing hearts. This suggests its therapeutic potential in treating heart failure (Kobayashi et al., 2009).
Effects on Spinal Cord Injury
Dantrolene has shown potential benefits in treating traumatic spinal cord injury. It appears to prevent lipid peroxidation and enhance endogenous antioxidative defense systems, suggesting a protective role against secondary damage after spinal cord injury (Aslan et al., 2009).
Repurposing for Alzheimer’s Disease
Dantrolene has been investigated for repurposing as a multitarget agent in Alzheimer’s disease due to its calcium antagonism, inhibition of monoamine oxidase B, and acetylcholinesterase, suggesting its potential as a neuroprotective molecule (Bolognino et al., 2019).
Therapeutic Use in Various Conditions
Beyond its primary use in malignant hyperthermia, dantrolene has applications in treating neuroleptic malignant syndrome, spasticity, and Ecstasy intoxication. Its pharmacological profile makes it a versatile drug in different clinical scenarios (Krause et al., 2004).
properties
IUPAC Name |
3-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22/h1-7H,8H2,(H,16,19,20)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOMQRBLCMDCEG-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N4O5- | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dantrolene(1-) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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